5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenyl group, a thiazole ring, and a triazole ring. Piperazine rings are common in pharmaceutical compounds and are known to have a wide range of biological activities . The presence of the phenyl group could contribute to the lipophilicity of the compound, which could affect its pharmacokinetic properties.
Scientific Research Applications
- Piperazine derivatives, including this compound, exhibit diverse biological and pharmaceutical activities . Researchers explore their potential as drug candidates due to the piperazine moiety’s presence in drugs like trimetazidine, ranolazine, and aripiprazole.
Medicinal Chemistry and Drug Development
Anticancer Agents
Mechanism of Action
properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-11-10-20-6-8-21(9-7-20)14(13-4-2-1-3-5-13)15-16(24)22-17(25-15)18-12-19-22/h1-5,12,14,23-24H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNWXDQRLFKHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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